molecular formula C10H11N B14621185 8-Methyl-5,6-dihydroquinoline CAS No. 60499-21-0

8-Methyl-5,6-dihydroquinoline

Cat. No.: B14621185
CAS No.: 60499-21-0
M. Wt: 145.20 g/mol
InChI Key: SVNYWSKVFVANCV-UHFFFAOYSA-N
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Description

8-Methyl-5,6-dihydroquinoline is a nitrogen-containing heterocyclic compound It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6-dihydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of α,α-dicyanoolefins and acetylenic esters in a 2:1 ratio .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, often utilizing transition metal catalysts to enhance yield and selectivity. The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is also being explored .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5,6-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-Methyl-5,6-dihydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Derivatives of this compound are being investigated for their antimicrobial, anticancer, and antiviral properties.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Methyl-5,6-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the methyl and dihydro modifications.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

    Tetrahydroquinoline: A fully hydrogenated derivative of quinoline.

Uniqueness: 8-Methyl-5,6-dihydroquinoline is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

60499-21-0

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

8-methyl-5,6-dihydroquinoline

InChI

InChI=1S/C10H11N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h3-4,6-7H,2,5H2,1H3

InChI Key

SVNYWSKVFVANCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C1N=CC=C2

Origin of Product

United States

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